2,4-dichlorobenzyl 2-hydroxy-4-quinolinecarboxylate
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Overview
Description
2,4-Dichlorobenzyl 2-hydroxy-4-quinolinecarboxylate is a compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorobenzyl 2-hydroxy-4-quinolinecarboxylate typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-hydroxy-4-quinolinecarboxylic acid. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorobenzyl 2-hydroxy-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the carboxylate moiety can be reduced to form an alcohol.
Substitution: The chlorine atoms in the benzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted benzyl derivatives.
Scientific Research Applications
2,4-Dichlorobenzyl 2-hydroxy-4-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial and viral infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichlorobenzyl 2-hydroxy-4-quinolinecarboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process and inhibiting the growth of microorganisms. Additionally, the compound may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation of toxic intermediates and cell death.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
2,4-Dichlorobenzyl Alcohol: Commonly used as an antiseptic.
Uniqueness
2,4-Dichlorobenzyl 2-hydroxy-4-quinolinecarboxylate is unique due to the combination of the 2,4-dichlorobenzyl and 2-hydroxy-4-quinolinecarboxylate moieties. This combination enhances its biological activity and broadens its range of applications compared to similar compounds.
Properties
IUPAC Name |
(2,4-dichlorophenyl)methyl 2-oxo-1H-quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO3/c18-11-6-5-10(14(19)7-11)9-23-17(22)13-8-16(21)20-15-4-2-1-3-12(13)15/h1-8H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBDUNSTJLONGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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